Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Overview
Description
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound with a tert-butyl ester group. It is known for its unique structure, which includes a nitrogen atom within the bicyclic framework.
Preparation Methods
The synthesis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate and a suitable amine.
Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This can be achieved through a series of reactions including nucleophilic substitution and ring-closing reactions.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new drugs or as a probe to study biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of new medications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate:
Properties
IUPAC Name |
tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPNZWEHKIHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632527 | |
Record name | tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202797-03-3 | |
Record name | tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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